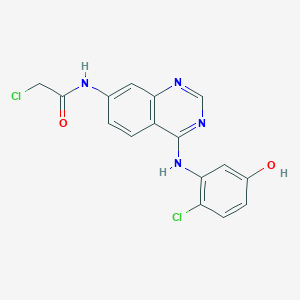
EphB1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EphB1-IN-1 is a small molecule inhibitor that specifically targets the EphB1 receptor, a member of the Eph receptor family. Eph receptors are the largest family of receptor tyrosine kinases and play crucial roles in various biological processes, including cell migration, axon guidance, and synapse formation. This compound has been studied for its potential therapeutic applications in cancer and neurological disorders due to its ability to modulate EphB1 signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EphB1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the specificity and potency of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
EphB1-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the molecule’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the inhibitor’s specificity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Cancer Research: EphB1-IN-1 has shown promise in inhibiting tumor growth and metastasis by blocking EphB1 signaling pathways.
Neurological Disorders: The compound has been investigated for its role in modulating neural development and axon guidance, making it a potential therapeutic agent for conditions like Alzheimer’s disease and spinal cord injuries.
Cell Biology: This compound is used as a tool compound to study the role of EphB1 in cell migration, adhesion, and synapse formation.
Mechanism of Action
EphB1-IN-1 exerts its effects by binding to the EphB1 receptor and inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways that regulate cell migration, axon guidance, and synapse formation. The inhibition of EphB1 signaling can lead to reduced tumor growth and metastasis in cancer, as well as altered neural development in neurological disorders .
Comparison with Similar Compounds
EphB1-IN-1 is unique in its high specificity for the EphB1 receptor compared to other Eph receptor inhibitors. Similar compounds include:
EphB2-IN-1: An inhibitor targeting the EphB2 receptor, which has overlapping but distinct roles in cell signaling.
EphA4-IN-1: An inhibitor of the EphA4 receptor, involved in similar biological processes but with different signaling pathways.
Dasatinib: A multi-target kinase inhibitor that also affects Eph receptors but with less specificity.
This compound stands out due to its selective inhibition of EphB1, making it a valuable tool for studying the specific functions of this receptor in various biological contexts .
Properties
Molecular Formula |
C16H12Cl2N4O2 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-chloro-N-[4-(2-chloro-5-hydroxyanilino)quinazolin-7-yl]acetamide |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-7-15(24)21-9-1-3-11-13(5-9)19-8-20-16(11)22-14-6-10(23)2-4-12(14)18/h1-6,8,23H,7H2,(H,21,24)(H,19,20,22) |
InChI Key |
GVQPPCNXPVHIRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCl)N=CN=C2NC3=C(C=CC(=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















